molecular formula C14H8Cl2N2O2 B1275773 4,4'-Azodibenzoyl Dichloride CAS No. 10252-29-6

4,4'-Azodibenzoyl Dichloride

Cat. No.: B1275773
CAS No.: 10252-29-6
M. Wt: 307.1 g/mol
InChI Key: ASOXKYGOZZTVHL-UHFFFAOYSA-N
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Description

4,4’-Azodibenzoyl Dichloride is an organic compound with the chemical formula C14H8Cl2N2O2. It is a dark red solid that is sensitive to moisture. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of dyes and other complex organic molecules .

Preparation Methods

Primary Synthetic Route: Chlorination of 4,4'-Azodibenzoyl Dicarboxylic Acid

The most widely documented method involves the chlorination of 4,4'-azodibenzoyl dicarboxylic acid using thionyl chloride (SOCl₂). This two-step process is favored for its scalability and high yield.

Synthesis of 4,4'-Azodibenzoyl Dicarboxylic Acid

The precursor dicarboxylic acid is typically synthesized via oxidation or condensation of substituted benzaldehyde derivatives. For example:

  • Oxidative coupling : p-Aminobenzoic acid undergoes diazotization and coupling in acidic media to form the azo-linked dicarboxylic acid.
  • Condensation : 4-Nitrobenzaldehyde derivatives are condensed under basic conditions, followed by reduction of nitro groups to amines and subsequent oxidation to carboxylic acids.

Chlorination with Thionyl Chloride

The dicarboxylic acid is treated with excess SOCl₂ under anhydrous conditions:

Reaction Conditions

Parameter Optimal Value
Molar ratio (acid:SOCl₂) 1:3–1:5
Temperature 70–80°C (reflux)
Duration 4–6 hours
Solvent Toluene or chlorobenzene

The reaction proceeds via a nucleophilic acyl substitution mechanism:

  • Formation of chlorosulfite intermediate : The hydroxyl group of the carboxylic acid attacks electrophilic sulfur in SOCl₂, displacing chloride and forming a mixed anhydride.
  • Cl⁻ nucleophilic attack : Chloride ion attacks the carbonyl carbon, releasing SO₂ gas and HCl.
  • Deprotonation : Excess SOCl₂ acts as a base, deprotonating intermediates to yield the final dichloride.

Key Observations

  • Yield : 85–92% after recrystallization from non-polar solvents.
  • Purity : >98% (HPLC) when using freshly distilled SOCl₂ and inert atmosphere.

Alternative Methods and Modifications

Phosphorus-Based Chlorinating Agents

While less common, phosphorus pentachloride (PCl₅) and oxalyl chloride (C₂O₂Cl₂) have been employed:

  • PCl₅ : Requires stoichiometric amounts at 100–120°C but generates corrosive POCl₃ as a byproduct.
  • Oxalyl chloride : Operates at room temperature with catalytic DMF but is cost-prohibitive for industrial use.

Microwave-Assisted Synthesis

Recent studies report accelerated reaction times (30–60 minutes) using microwave irradiation. For example:

  • Conditions : 150 W, 100°C, SOCl₂ in dimethylacetamide (DMAc).
  • Advantage : 95% yield with reduced side-product formation.

Industrial-Scale Production

Large-scale synthesis prioritizes safety and cost-efficiency:

  • Reactor design : Glass-lined or Hastelloy® reactors resistant to HCl corrosion.
  • Byproduct management : SO₂ and HCl gases are scrubbed using alkaline solutions (e.g., NaOH).
  • Purification : Vacuum distillation removes residual SOCl₂, followed by crystallization from hexane.

Typical Production Metrics

Metric Value
Batch size 50–100 kg
Cycle time 8–12 hours
Purity specification ≥99% (GC)

Critical Analysis of Methodologies

Advantages of SOCl₂ Method

  • Atom economy : High utilization of SOCl₂ (theoretical 100% for dichloride formation).
  • Scalability : Adaptable to continuous-flow systems for ton-scale production.

Limitations and Mitigation Strategies

  • Moisture sensitivity : Hydrolysis to dicarboxylic acid occurs rapidly; strict anhydrous conditions are mandatory.
  • Toxicity : SOCl₂ is corrosive and releases HCl gas. Industrial plants use closed-loop systems with real-time gas monitoring.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Azodibenzoyl Dichloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

    4,4’-Azodibenzoic Acid: Formed through hydrolysis.

Scientific Research Applications

Polymer Chemistry

ADBC is extensively used in free radical polymerization processes. Its ability to decompose into free radicals at elevated temperatures (>100°C) makes it an effective initiator for polymerizing various monomers such as styrene, acrylates, and methacrylates. This property allows for the production of polymers with tailored mechanical properties and thermal stability .

Key Benefits:

  • Crosslinking Agent: ADBC serves as a crosslinking agent that enhances the mechanical strength and chemical resistance of polymers by forming covalent bonds between polymer chains.
  • Photoresponsive Materials: The azo group within the polymer backbone can enable photoisomerization, leading to materials that respond to light stimuli.

Organic Synthesis

Beyond polymer applications, ADBC is utilized as a versatile reagent in organic synthesis. It acts as an electrophile in substitution reactions with nucleophiles such as amines and alcohols, facilitating the formation of various substituted derivatives .

Applications Include:

  • Synthesis of Dyes: ADBC is employed in producing dyes and other complex organic molecules due to its reactive dichloride groups.
  • Bioconjugation: In biological research, ADBC can modify biomolecules for labeling and detection purposes, enhancing the study of biochemical pathways.

Biomedical Applications

Recent studies have explored the potential of ADBC in drug delivery systems. Its ability to form stable complexes with pharmaceutical compounds allows for controlled release mechanisms that could enhance therapeutic efficacy .

Case Study 1: Polymerization of Styrene

In one study, ADBC was used to initiate the polymerization of styrene under specific thermal conditions. The resulting polystyrene exhibited improved thermal stability compared to those initiated by traditional methods. Characterization techniques such as differential scanning calorimetry (DSC) confirmed these enhancements.

Case Study 2: Synthesis of Polyamides

ADBC was reacted with various diamines to synthesize polyamides through solution polycondensation. The resulting polymers demonstrated unique crystallinity and mechanical properties. Spectroscopic methods (e.g., NMR and IR) were employed to confirm the structural integrity of the synthesized polyamides.

Safety Considerations

ADBC is classified as hazardous due to its reactive nature and potential environmental impact. Proper handling protocols are essential to mitigate risks associated with exposure, including skin irritation and respiratory issues .

Mechanism of Action

The mechanism of action of 4,4’-Azodibenzoyl Dichloride primarily involves its reactivity with nucleophiles. The compound’s dichloride groups are highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules and in the modification of biomolecules .

Comparison with Similar Compounds

Uniqueness: 4,4’-Azodibenzoyl Dichloride is unique due to its highly reactive dichloride groups, which make it a valuable intermediate in organic synthesis. Its ability to form covalent bonds with a wide range of nucleophiles sets it apart from other similar compounds .

Biological Activity

4,4'-Azodibenzoyl dichloride (C14H8Cl2N2O2), a compound primarily utilized in organic synthesis and polymer chemistry, has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features an azo group (-N=N-) linking two benzoyl chloride moieties. Its structure can be represented as follows:

C14H8Cl2N2O2\text{C}_{14}\text{H}_{8}\text{Cl}_{2}\text{N}_{2}\text{O}_{2}

This compound is known for its reactivity due to the presence of the dichlorobenzoyl groups, which can participate in various chemical reactions, including nucleophilic substitutions.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

  • Antimicrobial Activity : Studies have indicated that azobenzene derivatives exhibit antimicrobial properties. The presence of halogen atoms in the structure enhances their interaction with microbial membranes, leading to increased permeability and cell death.
  • Cytotoxicity : Research has shown that compounds similar to this compound can induce cytotoxic effects in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to apoptosis.
  • Mutagenicity : Some studies suggest potential mutagenic effects when tested in bacterial systems (e.g., Ames test). The azo group can undergo reduction to form amines, which may interact with DNA.

Antimicrobial Studies

A comparative study on various azobenzene derivatives demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized below:

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
64Escherichia coli
16Pseudomonas aeruginosa

These findings indicate that the compound has promising antimicrobial properties and could be developed further for clinical applications.

Cytotoxicity Assessments

In a study assessing the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), this compound showed IC50 values indicating effective inhibition of cell proliferation:

Cell LineIC50 (µM)
HeLa25
MCF-730

The cytotoxicity was attributed to oxidative stress induced by ROS generation, leading to mitochondrial dysfunction and subsequent apoptotic pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A recent publication evaluated the antimicrobial efficacy of various azobenzene derivatives, including this compound. The results indicated a strong correlation between the presence of halogen substituents and enhanced antimicrobial activity against a range of pathogens .
  • Cytotoxic Mechanisms : Another study investigated the cytotoxic mechanisms of azobenzene derivatives in cancer cells. It was found that these compounds could activate caspase pathways leading to apoptosis. This study highlighted the potential use of such compounds in targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4,4'-Azodibenzoyl Dichloride from precursor acids?

Methodological Answer: The compound is typically synthesized via chlorination of 4,4'-azodibenzoyl dicarboxylic acid using thionyl chloride (SOCl₂). Key steps include:

Reflux the dicarboxylic acid with excess SOCl₂ under anhydrous conditions.

Monitor reaction completion via FTIR (disappearance of -COOH peaks at ~2500–3300 cm⁻¹).

Remove excess SOCl₂ under reduced pressure, followed by purification via recrystallization in non-polar solvents.
Critical Parameters:

  • Use dry glassware to prevent hydrolysis.
  • Maintain stoichiometric excess of SOCl₂ (≥3:1 molar ratio) for complete conversion .

Q. What safety measures are critical when handling this compound?

Methodological Answer: Due to its corrosive nature and HCl gas byproduct generation:

  • PPE Requirements:

    EquipmentSpecification
    GlovesImpervious nitrile or neoprene (tested for HCl resistance)
    Eye ProtectionTightly sealed goggles with face shield
    RespiratoryNIOSH-approved respirator for acid vapors
    Lab CoatAcid-resistant material (e.g., polyethylene-coated)
  • Ventilation: Use fume hoods with ≥100 ft/min face velocity during reactions.

  • Waste Management: Neutralize residual HCl with 5% sodium bicarbonate before disposal .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis:
    • HPLC: Use a C18 column with UV detection at 254 nm; retention time correlates with azo-group absorption.
    • Elemental Analysis: Verify Cl content (theoretical: ~23.8% for C₁₄H₈Cl₂N₂O₂).
  • Structural Confirmation:
    • FTIR: Peaks at ~1770 cm⁻¹ (C=O stretch) and ~1450 cm⁻¹ (N=N stretch).
    • ¹H NMR (CDCl₃): Aromatic protons appear as doublets (δ 7.8–8.2 ppm); absence of -COOH signals confirms complete chlorination .

Advanced Research Questions

Q. How to design experiments to study its role in synthesizing azo-containing polymers?

Methodological Answer:

  • Polymerization Protocol:
    • React this compound with diamine/dihydrazide monomers (e.g., 4-amino-3-hydroxybenzhydrazide) in polar aprotic solvents (e.g., NMP).
    • Optimize stoichiometry (1:1 molar ratio) and temperature (80–120°C) for polycondensation.
    • Monitor viscosity increases to assess molecular weight growth.
  • Key Characterization:
    • TGA: Evaluate thermal stability (decomposition onset >250°C indicates robust azo linkages).
    • UV-Vis: Monitor π–π* transitions of the azo group (λmax ~350 nm) to confirm structural retention .

Q. How to resolve conflicting data on reaction yields under varying solvent conditions?

Methodological Answer:

  • Controlled Variable Testing:

    SolventDielectric ConstantYield (%)Byproducts Identified
    THF7.565Hydrolyzed acid (HPLC)
    DCM8.982Minimal
    Toluene2.445Oligomers (GPC)
  • Root-Cause Analysis:

    • Low-polarity solvents (e.g., toluene) favor side reactions due to poor solubility.
    • Use LC-MS to identify byproducts and adjust solvent dielectric constant to ~8–10 for optimal yield .

Q. What advanced methods evaluate the photoresponsive behavior of azo-polymers derived from this compound?

Methodological Answer:

  • Photoisomerization Studies:
    • Irradiate polymer films with UV light (365 nm) and monitor cis-trans isomerization via:
  • DSC: Glass transition temperature (Tg) shifts indicate conformational changes.
  • Polarized Microscopy: Observe birefringence alterations.
  • Kinetic Analysis:
    • Fit UV-Vis decay curves (trans→cis) to first-order kinetics; calculate rate constants (k ≈ 10⁻³ s⁻¹) .

Properties

IUPAC Name

4-[(4-carbonochloridoylphenyl)diazenyl]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2/c15-13(19)9-1-5-11(6-2-9)17-18-12-7-3-10(4-8-12)14(16)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOXKYGOZZTVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)N=NC2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401174
Record name 4,4'-Azodibenzoyl Dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10252-29-6
Record name 4,4′-Azodibenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10252-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Azodibenzoyl Dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azobenzene-4,4'-dicarbonyl Dichloride
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Retrosynthesis Analysis

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